molecular formula C11H24N2 B5057314 N'-ethyl-N,N-dimethyl-N'-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine

N'-ethyl-N,N-dimethyl-N'-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine

Cat. No.: B5057314
M. Wt: 184.32 g/mol
InChI Key: IJIAURMZNPMBJW-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-ethyl-N,N-dimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine is an organic compound with the molecular formula C10H22N2. This compound is a derivative of ethylenediamine, featuring additional ethyl and dimethyl groups, as well as a 2-methylbut-2-enyl substituent. It is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-ethyl-N,N-dimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with appropriate alkylating agents. One common method includes the reaction of ethylenediamine with ethyl iodide and dimethyl sulfate under basic conditions to introduce the ethyl and dimethyl groups. The 2-methylbut-2-enyl group can be introduced via a subsequent reaction with an appropriate alkyl halide or alkene under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where ethylenediamine is reacted with the necessary alkylating agents in the presence of catalysts. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, pressure regulation, and the use of solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N’-ethyl-N,N-dimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products

    Oxidation: The major products include oxidized derivatives such as N’-ethyl-N,N-dimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine oxides.

    Reduction: The major products include reduced derivatives such as N’-ethyl-N,N-dimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine hydrides.

    Substitution: The major products include substituted derivatives where the amino groups are replaced by other functional groups.

Scientific Research Applications

N’-ethyl-N,N-dimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N’-ethyl-N,N-dimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with the formula C2H8N2, lacking the additional alkyl groups.

    N,N-dimethylethylenediamine: A derivative of ethylenediamine with two methyl groups attached to the nitrogen atoms.

    N,N-diethylethylenediamine: Another derivative with two ethyl groups attached to the nitrogen atoms.

Uniqueness

N’-ethyl-N,N-dimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine is unique due to its specific combination of ethyl, dimethyl, and 2-methylbut-2-enyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N'-ethyl-N,N-dimethyl-N'-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-6-11(3)10-13(7-2)9-8-12(4)5/h6H,7-10H2,1-5H3/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIAURMZNPMBJW-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC(=CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN(C)C)C/C(=C/C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.